5-Fluoro-3-methyl-2-nitrobenzonitrile
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Overview
Description
5-Fluoro-3-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzonitrile, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-3-methyl-2-nitrobenzonitrile can be synthesized through the nitration of 5-fluoro-3-methylbenzonitrile. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, appropriate solvents (e.g., dimethylformamide)
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products Formed
Reduction: 5-Fluoro-3-methyl-2-aminobenzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 5-Fluoro-3-carboxy-2-nitrobenzonitrile
Scientific Research Applications
5-Fluoro-3-methyl-2-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable intermediate in the development of new drugs.
Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can be utilized in the study of biochemical pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-2-nitrobenzonitrile and its derivatives depends on the specific biological target and application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrobenzonitrile
- 5-Fluoro-2-methyl-3-nitrobenzonitrile
- 2-Methyl-5-nitrobenzonitrile
Uniqueness
5-Fluoro-3-methyl-2-nitrobenzonitrile is unique due to the specific positioning of its substituents on the benzene ring The combination of a fluorine atom, a methyl group, and a nitro group at distinct positions imparts unique chemical and physical properties to the compound
Properties
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJILWAYUPCNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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